molecular formula C19H16F3N3O B5820833 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline

1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline

Cat. No. B5820833
M. Wt: 359.3 g/mol
InChI Key: RMBNRLCICJHKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline, also known as TFMB-TQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. In cancer cells, 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of the proteasome, a protein complex that plays a critical role in the degradation of intracellular proteins. This leads to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and neuroprotective activities. In cancer cells, 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline induces apoptosis, inhibits cell proliferation, and suppresses tumor growth. In animal models of inflammation and neurodegenerative diseases, 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has been shown to reduce inflammation and protect neurons from damage.

Advantages and Limitations for Lab Experiments

1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its limited solubility in water and some organic solvents, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline. One area of research could be to further investigate its antitumor activity and explore its potential as a chemotherapeutic agent. Another area of research could be to develop new materials based on 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline with enhanced optoelectronic properties. Additionally, further studies could be conducted to elucidate the mechanism of action of 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline and identify new signaling pathways that it modulates.

Synthesis Methods

The synthesis of 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline involves the reaction of 1,2,3,4-tetrahydroquinoline with 2-(trifluoromethyl)-1H-benzimidazole-1-acetic acid in the presence of a suitable catalyst. The reaction proceeds under mild conditions and produces a high yield of the desired product. The purity of the final product can be enhanced by recrystallization.

Scientific Research Applications

1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been reported to have anti-inflammatory and neuroprotective properties.
In material science, 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has been used as a building block for the synthesis of novel organic materials with interesting optoelectronic properties. It has also been used as a fluorescent probe for the detection of metal ions in solution.
In analytical chemistry, 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has been used as a chiral selector for the separation of enantiomers in high-performance liquid chromatography (HPLC). It has also been used as a ligand for the determination of metal ions in solution by fluorescence spectroscopy.

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c20-19(21,22)18-23-14-8-2-4-10-16(14)25(18)12-17(26)24-11-5-7-13-6-1-3-9-15(13)24/h1-4,6,8-10H,5,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBNRLCICJHKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=CC=CC=C4N=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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